4-chloro-3-sulfanylphenol
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Overview
Description
4-chloro-3-sulfanylphenol is an organic compound that has garnered attention from researchers across various scientific fields due to its unique physical and chemical properties. It is typically a white to slightly yellow crystalline powder that is soluble in water and organic solvents. The compound’s molecular formula is C6H5ClOS, and it has a molecular weight of 160.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-3-sulfanylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with thiourea under basic conditions, followed by hydrolysis to yield this compound . The reaction typically requires a temperature range of 80-85°C and a pH maintained around 6-8 .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution and subsequent hydrolysis steps.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiophenols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-sulfanylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4-chloro-3-sulfanylphenol exerts its effects involves interactions with various molecular targets and pathways. The sulfanyl group can form strong bonds with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the phenolic group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-sulfanylbenzoic acid
- 4-chloro-3-sulfanylaniline
- 4-chloro-3-sulfanylbenzaldehyde
Uniqueness
4-chloro-3-sulfanylphenol is unique due to its specific combination of a chloro and sulfanyl group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the phenolic hydroxyl group allows for unique hydrogen bonding interactions that are not possible with compounds like 4-chloro-3-sulfanylbenzoic acid or 4-chloro-3-sulfanylaniline.
Properties
CAS No. |
89581-83-9 |
---|---|
Molecular Formula |
C6H5ClOS |
Molecular Weight |
160.62 g/mol |
IUPAC Name |
4-chloro-3-sulfanylphenol |
InChI |
InChI=1S/C6H5ClOS/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |
InChI Key |
PPPGGUWGGOHTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)S)Cl |
Purity |
95 |
Origin of Product |
United States |
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